

Copanlisib meta-analysis efficacy safety B-NHL

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Compound Focus: Copanlisib

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Clinical Efficacy Data

The following tables summarize key efficacy outcomes from clinical evidence. A 2022 meta-analysis of 8 studies and 652 patients provides the most comprehensive pooled data [1] [2] [3].

Table 1: Pooled Efficacy Outcomes of Copanlisib in R/R B-NHL (Meta-Analysis) This table presents the overall efficacy results from the meta-analysis, which included patients with various B-NHL subtypes [1].

Efficacy Parameter	Pooled Rate (%)
Overall Response Rate (ORR)	57%
Complete Response (CR) Rate	13%
Partial Response (PR) Rate	40%
Stable Disease Rate (SDR)	19%
Disease Control Rate (DCR)	86%
Progressive Disease Rate (PDR)	9%

Table 2: Efficacy of Monotherapy vs. Combination Therapy This table compares the efficacy of **copanlisib** alone versus its combination with rituximab, showing a significant enhancement in response rates

for combination therapy [1].

| Treatment Regimen | Complete Response (CR) | Overall Response Rate (ORR) | | :--- | :--- | | **Copanlisib Monotherapy** | 6% | 42% | | **Copanlisib + Rituximab** | 34% | 89% |

The superior efficacy of the combination is particularly pronounced in **R/R indolent B-NHL**, where the ORR for combination therapy was 92% compared to 58% for monotherapy [1]. A phase 3 trial (CHRONOS-3) confirmed these findings, showing a significantly higher ORR and longer median progression-free survival for **copanlisib** plus rituximab compared to rituximab alone [1].

However, efficacy can vary by lymphoma subtype. A 2025 phase II trial (FIL Copa-BR) investigating **copanlisib** combined with rituximab and bendamustine in R/R Diffuse Large B-Cell Lymphoma (DLBCL) showed limited activity, with an ORR of 24.3% and a 12-month progression-free survival rate of 25.1%, leading to the trial's premature termination [4].

Safety and Adverse Event Profile

Copanlisib's safety profile is distinct from other PI3K inhibitors, largely due to its intravenous administration and isoform selectivity [5] [6].

Table 3: Common Adverse Events (AEs) of Copanlisib Data is compiled from the meta-analysis and safety management guides [1] [5].

| Adverse Event | Any Grade Incidence | Grade ≥ 3 Incidence | | :--- | :--- | | **Hyperglycemia** | 66.75% | 45.14% | | **Hypertension** | 48.57% | 35.07% | | **Diarrhea** | 35.06% | Not specified (commonly low grade) | | **Nausea** | 34.98% | Not specified (commonly low grade) | | **Fatigue** | 30.33% | Not specified (commonly low grade) | | **Neutropenia** | Not specified | 14.75% |

Key Safety Notes:

- **Infusion-Related Reactions:** Hyperglycemia and hypertension are characteristic, on-target effects of PI3K α inhibition. They are typically **transient**, occurring during or shortly after infusion, and resolve within a few hours [5].
- **Comparison with Other PI3K Inhibitors:** **Copanlisib** has a **lower incidence of severe gastrointestinal toxicities** (e.g., diarrhea, colitis) compared to oral PI3K δ inhibitors like idelalisib [5]

[6]. Idelalisib carries FDA Black Box warnings for fatal and serious hepatotoxicity, severe diarrhea, colitis, and intestinal perforation, which are not associated with **copanlisib** [5].

- **Risk of Infection:** Infections, including pneumonia, can occur and require monitoring [5] [4].

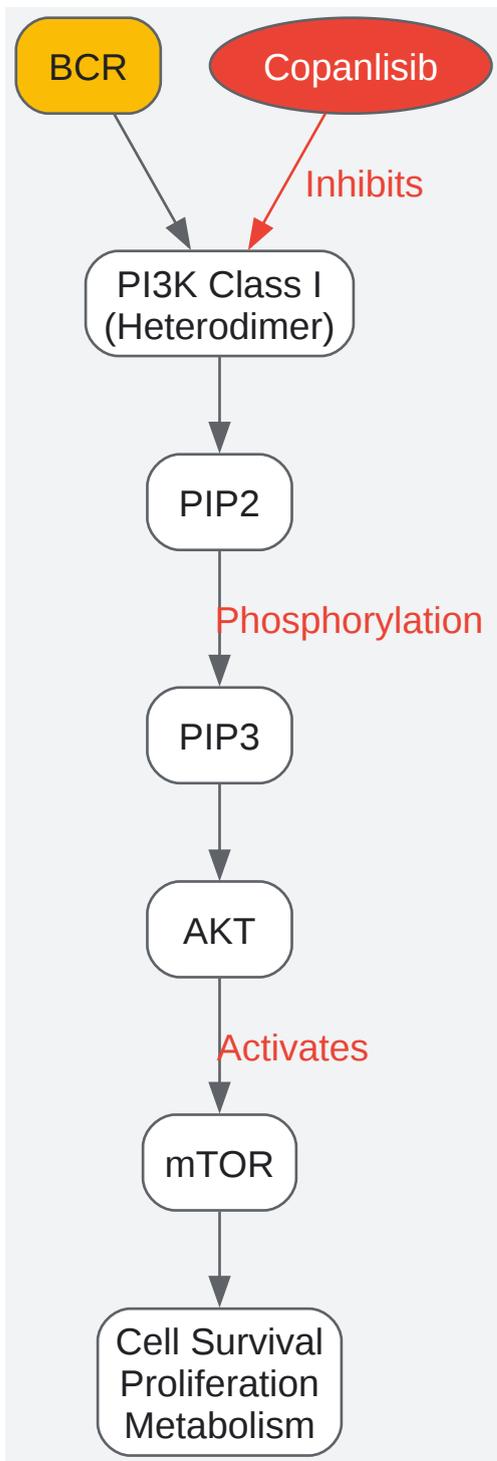
Molecular Pharmacology & Experimental Insights

Understanding the molecular basis of **copanlisib**'s action and the design of key experiments is crucial for drug development.

1. Mechanism of Action and Isoform Selectivity **Copanlisib** is a pan-class I PI3K inhibitor with a unique 2,3-dihydroimidazo[1,2-c]quinazoline scaffold [6] [7]. It is highly potent against all four class I isoforms but shows a **nanomolar-range preference for the p110 α and p110 δ isoforms** [6].

- **p110 δ inhibition** primarily drives its antitumor activity in B-cell malignancies by disrupting B-cell receptor signaling and the microenvironment [6].
- **p110 α inhibition** is responsible for the transient hyperglycemia and hypertension, as this isoform plays a key role in insulin signaling and vascular homeostasis [5].

The diagram below illustrates the targeted signaling pathway and the inhibitory action of **copanlisib**.



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2. Key Experimental Protocols The primary evidence for **copanlisib**'s efficacy comes from well-defined clinical trial designs.

- **Dosing Regimen:** In the pivotal CHRONOS-1 trial, the standard dose was **60 mg administered intravenously on days 1, 8, and 15 of a 28-day cycle** [1] [5]. This intermittent dosing allows for recovery from infusion-related AEs.
- **Combination Therapy Protocol:** The CHRONOS-3 trial combined **copanlisib** (same dosing as monotherapy) with **rituxab 375 mg/m² intravenously on the first day of each cycle** [1].
- **Efficacy Endpoints:** Standard oncology endpoints were used, including **Overall Response Rate (ORR)**, **Complete Response (CR) rate**, **Duration of Response (DOR)**, **Progression-Free Survival (PFS)**, and **Overall Survival (OS)**, assessed using Lugano classification [1] [4].
- **Safety Assessment:** Adverse events were systematically recorded and graded using the **Common Terminology Criteria for Adverse Events (CTCAE)** [1] [4].

Conclusion for Drug Development

For researchers and clinicians, the data suggests:

- **Promising Efficacy in Indolent B-NHL:** **Copanlisib**, particularly in combination with rituximab, is a highly effective regimen for R/R indolent B-NHL, with significantly improved response rates over monotherapy.
- **Distinct and Manageable Safety Profile:** Its unique AE profile (transient hyperglycemia/hypertension) differs from the GI and hepatic toxicities of other PI3K inhibitors. Proactive management is essential but allows for continued therapy.
- **Subtype-Specific Activity:** Efficacy is not uniform across all B-NHLs, with aggressive subtypes like DLBCL showing more modest responses, highlighting the need for biomarker-driven patient selection.

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References

1. and Efficacy of safety in relapsed/refractory copanlisib -cell... B [pmc.ncbi.nlm.nih.gov]
2. Efficacy and safety of copanlisib in relapsed/refractory B ... [frontiersin.org]
3. Efficacy and safety of copanlisib in relapsed/refractory B- ... [pubmed.ncbi.nlm.nih.gov]
4. Results from the phase II multicentre FIL Copa-BR trial from ... [pmc.ncbi.nlm.nih.gov]

5. Optimal Management of Adverse Events From Copanlisib ... [pmc.ncbi.nlm.nih.gov]

6. Copanlisib for treatment of B-cell malignancies - PMC - NIH [pmc.ncbi.nlm.nih.gov]

7. for treatment of Copanlisib -cell malignancies: The development of... B [dovepress.com]

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